Tert-butyl 2,3-dimethylpiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,3-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(2)13(7-6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTXPZPWCLGBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCN1)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587596 | |
| Record name | tert-Butyl 2,3-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886780-49-0 | |
| Record name | tert-Butyl 2,3-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,3-dimethylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Reaction Conditions and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to 2,3-dimethylpiperazine | N,N'-dimethylethylenediamine + acetic anhydride, reflux | ~70-80% | Intramolecular cyclization under dehydrating conditions |
| 2 | N-Boc Protection | tert-butyl carbamate (Boc anhydride), triethylamine, room temp | >85% | Prevents side reactions, monitored by NMR |
| 3 | Electrophilic substitution | Chloroacetyl chloride, base (Et3N) | 75-85% | Introduces reactive acetyl group |
| 4 | Esterification | tert-butanol, potassium carbonate, reflux | 80-90% | Forms tert-butyl ester, nucleophilic substitution |
| Alternative 1 | 2,2-Dimethylpiperazine synthesis | Ethyl 2-bromo-2-methylpropanoate + ethylenediamine, K2CO3, toluene | 65-75% | Followed by reduction with LAH |
| Alternative 2 | Boc protection and salt formation | Boc anhydride, hemi-DL-tartrate salt formation | 70-80% | Improves compound stability |
Yields are approximate and depend on reaction scale and purification methods.
Analytical and Purity Considerations
- NMR Spectroscopy : Used to confirm the methyl substitution pattern on the piperazine ring and successful Boc protection.
- GC-MS and HPLC : Employed to monitor reaction progress and purity of intermediates and final product.
- Salt Formation : The hemi-DL-tartrate salt of the tert-butyl 2,3-dimethylpiperazine-1-carboxylate improves crystallinity and handling properties.
Summary of Key Research Findings
- The synthesis of this compound is efficiently achieved via cyclization of methylated ethylenediamine derivatives followed by Boc protection and esterification.
- Alternative routes via 2,2-dimethylpiperazine intermediates provide access to related compounds with potential for salt formation to enhance stability.
- Reaction yields range from moderate to high (65-90%) depending on the step and conditions.
- Analytical techniques are critical for ensuring product quality and reproducibility.
- The compound exhibits good solubility and stability profiles suitable for pharmaceutical research applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,3-dimethylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
Scientific Research Applications
Tert-butyl 2,3-dimethylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 2,3-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- Steric Effects : The 2,3-dimethyl substitution in the target compound creates significant steric hindrance compared to 3,5-dimethyl analogs, impacting reaction kinetics and molecular recognition .
- Stereochemistry : Cis and trans isomers exhibit distinct physicochemical behaviors. For instance, cis-2,3-dimethyl derivatives show higher melting points due to tighter crystal packing .
- Electronic Properties : Substituents like pyridinyl groups (e.g., in ) introduce electron-withdrawing effects, altering reactivity compared to purely aliphatic methyl groups .
Comparison of Reactivity :
- 2,3-Dimethyl vs. Unsubstituted : The methyl groups in the target compound slow nucleophilic substitution at adjacent positions due to steric shielding .
- 3,5-Dimethyl vs. 2,3-Dimethyl : 3,5-substituted analogs exhibit faster reaction rates in Pd-catalyzed couplings due to reduced steric interference .
Physicochemical Properties
| Property | tert-Butyl 2,3-dimethylpiperazine-1-carboxylate | tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 1.8 | 2.9 |
| Solubility (Water) | Low | Moderate | Very Low |
| Melting Point (°C) | 98–102 (cis) | 85–90 | 120–125 |
Notes:
Biological Activity
Tert-butyl 2,3-dimethylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its role as an inhibitor in various pharmacological contexts, particularly against multidrug-resistant bacteria and its implications in drug design.
Chemical Structure and Properties
This compound is characterized by a piperazine ring with tert-butyl and dimethyl substitutions. Its structural formula can be represented as follows:
This structure contributes to its lipophilicity and ability to penetrate biological membranes, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Recent studies have highlighted the compound's role in enhancing the efficacy of existing antibiotics against multidrug-resistant (MDR) bacteria. For instance, it has been shown to inhibit the AcrB efflux pump in Escherichia coli, which is responsible for antibiotic resistance. The compound itself has no intrinsic antibacterial activity (MIC > 250 μM) but significantly potentiates the activity of antibiotics like chloramphenicol and ciprofloxacin when used in combination .
Table 1: Effect of this compound on Antibiotic Activity
| Antibiotic | MIC (μg/mL) without Compound | MIC (μg/mL) with Compound |
|---|---|---|
| Chloramphenicol | 12.5 | 0.78 |
| Ciprofloxacin | 25 | 0.39 |
| Tetracycline | >500 | 125 |
This data indicates that while the compound does not act as an antibiotic on its own, it can enhance the effectiveness of certain antibiotics against resistant strains.
Study on MDR Bacteria
In a recent study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of pyridylpiperazine derivatives, including this compound. These compounds were evaluated for their ability to inhibit bacterial efflux pumps. The findings demonstrated that while the compound alone did not exhibit antibacterial properties, it effectively enhanced the activity of several antibiotics against MDR strains .
Drug Design Implications
The structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to inhibit efflux pumps suggests that modifications to its structure could lead to more potent derivatives capable of overcoming bacterial resistance mechanisms. Future research should focus on optimizing this compound's structure to enhance its bioactivity and therapeutic potential.
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl 2,3-dimethylpiperazine-1-carboxylate?
The synthesis typically involves Boc-protection of 2,3-dimethylpiperazine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key parameters include:
- Temperature : Reactions are initiated at 0°C to minimize side reactions (e.g., over-alkylation) and gradually warmed to room temperature .
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents due to their inertness and ability to dissolve Boc reagents .
- Base : Triethylamine (TEA) is often used to scavenge HCl generated during Boc protection. A molar ratio of 1:2.5 (piperazine:TEA) ensures efficient deprotonation .
- Yield Optimization : Yields range from 56% to 72% depending on reaction time and stoichiometry. Prolonged stirring (12–24 hours) improves conversion .
Q. How can the purity of this compound be assessed after synthesis?
Purity is validated using:
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients removes unreacted starting materials and by-products .
- Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., tert-butyl singlet at ~1.4 ppm, piperazine ring protons at 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₂N₂O₂: m/z 214.17) .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments for this compound derivatives?
Conflicting stereochemical data can arise from dynamic ring puckering or crystallographic disorder. To address this:
- X-ray Crystallography : Single-crystal XRD (e.g., using SHELX software) provides unambiguous stereochemical assignments. For example, studies on analogous piperazine derivatives show chair conformations with axial/equatorial substituents .
- NOESY NMR : Nuclear Overhauser effects between methyl groups and adjacent protons clarify spatial arrangements .
- Computational Modeling : Density functional theory (DFT) optimizes geometry and compares calculated vs. experimental NMR shifts .
Q. How can researchers mitigate impurities during the synthesis of Boc-protected piperazine derivatives?
Common impurities include N-Boc overprotection or residual solvents. Mitigation involves:
- Stepwise Quenching : Graduated addition of Boc₂O reduces overprotection. Quenching with aqueous NH₄Cl removes excess reagent .
- Purification : Use of mixed-bed ion-exchange resins or preparative HPLC isolates the mono-Boc product .
- In-line Monitoring : ReactIR or LC-MS tracks reaction progress in real time to optimize quenching points .
Q. What methods validate the reactivity of this compound in nucleophilic substitution reactions?
The Boc group enhances solubility while the piperazine ring acts as a nucleophile. Reactivity is validated via:
- Kinetic Studies : Monitoring reaction rates with alkyl halides (e.g., benzyl bromide) under varying temperatures/pH conditions .
- Derivatization : Substitution at the 4-position of the piperazine ring (e.g., with bromopyrimidines) confirms regioselectivity. Yields >85% are achieved using K₂CO₃ in 1,4-dioxane at 110°C .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N) and Hammett plots elucidate electronic effects on substitution pathways .
Q. How are safety and toxicity profiles assessed for Boc-protected piperazines?
- GHS Classification : Acute oral toxicity (Category 4, H302) mandates handling in fume hoods with PPE .
- Storage : Store at 0–6°C under inert atmosphere (argon) to prevent decomposition .
- In Vitro Assays : Ames tests and cytotoxicity screening (e.g., MTT assays) assess mutagenic potential .
Methodological Tables
Table 1. Key Synthetic Parameters for tert-Butyl 2,3-Dimethylpiperazine-1-carboxylate
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | DCM | THF |
| Temperature | 0°C → RT | 0°C → RT |
| Reaction Time | 12 hours | 2 hours |
| Yield | 56% | 72% |
| Purification | Reduced-pressure distillation | Column chromatography |
Table 2. Analytical Techniques for Structural Confirmation
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, Boc), 2.3–2.7 (m, 8H, piperazine) | |
| HRMS (ESI+) | m/z 214.17 [M+H]⁺ | |
| XRD (SHELX) | Crystallographic R factor <0.05 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
